REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].[N:12]([Sn](C)(C)C)=[N+:13]=[N-:14]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([F:11])[C:3]=1[C:4]1[N:12]=[N:13][NH:14][N:5]=1
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
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BrC1=C(C#N)C(=CC(=C1)Cl)F
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Name
|
|
Quantity
|
3.86 g
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Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])[Sn](C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
|
CUSTOM
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Details
|
the mixture was partitioned between EtOAc (50 ml) and aqueous 0.5N HCl solution (40 ml)
|
Type
|
CUSTOM
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Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)F)C=1N=NNN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |